molecular formula C39H25N3O B13125319 2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine

2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine

Cat. No.: B13125319
M. Wt: 551.6 g/mol
InChI Key: YIFZHQSNJWRDFK-UHFFFAOYSA-N
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Description

2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with biphenyl and dibenzofuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of biphenyl and dibenzofuran derivatives, followed by their coupling with a triazine precursor under catalytic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various environments. These interactions can affect molecular pathways, potentially leading to applications in electronic devices where charge transport is critical .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di([1,1’-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine stands out due to its combination of biphenyl and dibenzofuran groups, which provide a unique balance of rigidity and electronic properties. This makes it particularly suitable for applications in materials science and organic electronics .

Properties

Molecular Formula

C39H25N3O

Molecular Weight

551.6 g/mol

IUPAC Name

2-dibenzofuran-1-yl-4,6-bis(3-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C39H25N3O/c1-3-12-26(13-4-1)28-16-9-18-30(24-28)37-40-38(31-19-10-17-29(25-31)27-14-5-2-6-15-27)42-39(41-37)33-21-11-23-35-36(33)32-20-7-8-22-34(32)43-35/h1-25H

InChI Key

YIFZHQSNJWRDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=C5C6=CC=CC=C6OC5=CC=C4)C7=CC=CC(=C7)C8=CC=CC=C8

Origin of Product

United States

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